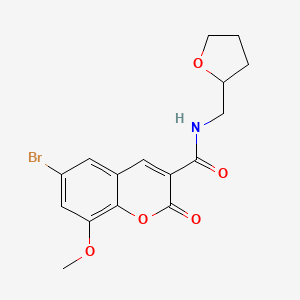

6-bromo-8-methoxy-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-8-methoxy-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide is a complex organic compound belonging to the chromene derivatives family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-8-methoxy-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide typically involves multiple steps, starting with the bromination of 8-methoxy-2-oxo-2H-chromene-3-carboxamide. The bromination reaction is usually carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and methoxy groups make it a versatile intermediate for further functionalization.

Biology: In biological research, 6-bromo-8-methoxy-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide has been studied for its potential biological activities, including its role as a ligand for various receptors.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industry, this compound can be used in the synthesis of photosensitive polymers and other materials with unique properties, such as high solubility in polar solvents and the ability to form crosslinks under UV illumination.

Mechanism of Action

The mechanism by which 6-bromo-8-methoxy-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist for certain receptors, leading to downstream effects in cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide

6-bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide

6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide

Uniqueness: 6-bromo-8-methoxy-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.

Biological Activity

6-Bromo-8-methoxy-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula: C₁₁H₉BrN₁O₄

- Molecular Weight: 299.07 g/mol

- IUPAC Name: this compound

The chromene core is characterized by a fused benzopyran structure, which often contributes to various pharmacological properties.

Anticancer Properties

Research indicates that chromene derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that this compound inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The compound's interaction with specific molecular targets involved in cancer cell signaling pathways is a key mechanism behind its anticancer effects.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a variety of pathogens. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It modulates inflammatory cytokines and reduces oxidative stress markers in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation: It may act on receptors associated with cell signaling pathways that regulate apoptosis and inflammation.

- Gene Expression Regulation: The compound can influence the expression of genes related to cell survival and immune responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Bromo-Chromene | Lacks oxolan group | Moderate anticancer activity |

| 8-Methoxy-Chromene | Lacks bromine | Antimicrobial properties |

| N-(Oxolan-2-ylmethyl)-Chromene | Similar backbone | Limited activity reported |

The presence of both bromine and methoxy groups in this compound enhances its biological potency compared to similar compounds.

Case Studies and Research Findings

- Anticancer Study : A recent study assessed the efficacy of 6-bromo-8-methoxy derivatives against breast cancer cell lines, showing a dose-dependent decrease in viability with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Testing : In a comprehensive screening, the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

- Inflammation Model : In an animal model of arthritis, treatment with the compound resulted in reduced joint swelling and histological signs of inflammation, indicating its potential use in inflammatory disorders .

Properties

IUPAC Name |

6-bromo-8-methoxy-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO5/c1-21-13-7-10(17)5-9-6-12(16(20)23-14(9)13)15(19)18-8-11-3-2-4-22-11/h5-7,11H,2-4,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESRHRXWSVRYOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.